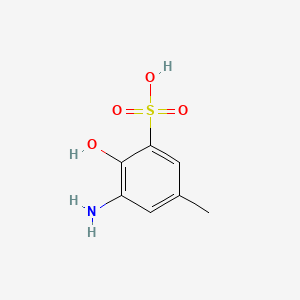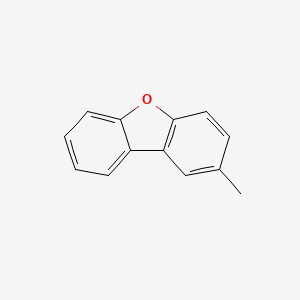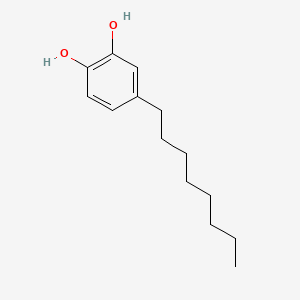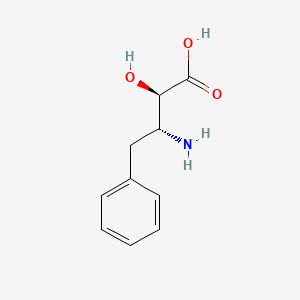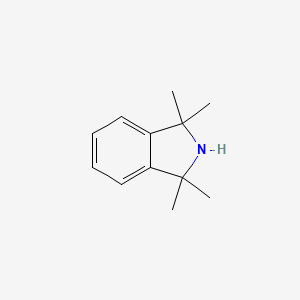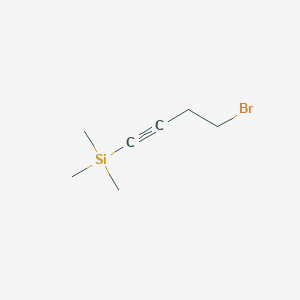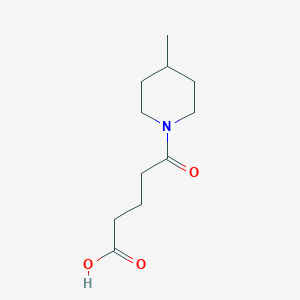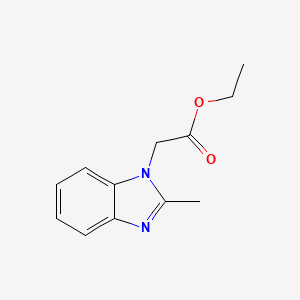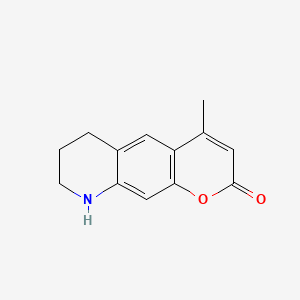
Coumarin 339
Vue d'ensemble
Description
Coumarin is an aromatic organic chemical compound with the formula C9H6O2 . It can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . It’s a colorless crystalline solid with a sweet odor resembling the scent of vanilla and a bitter taste . It’s found in many plants, where it may serve as a chemical defense against predators .
Synthesis Analysis
The synthesis and functionalization of coumarins have advanced with innovative strategies . This has enabled the incorporation of diverse functional fragments or the construction of supplementary cyclic architectures . The distinct reactivities associated with the C-3 and C-4 positions of the coumarin system have paved the way for selective modifications .Molecular Structure Analysis
The structural analysis revealed that the coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings . The unique chemical structure of coumarine facilitates binding to various targets through hydrophobic interactions pi-stacking, hydrogen bonding, and dipole-dipole interactions .Chemical Reactions Analysis
The driving force of the entire process is represented by the strong electron withdrawing effect exerted by the perfluoroalkyl functionality . The synthesis of bis-coumarin derivatives started with refluxing 4-hydroxy coumarin 33 with 4-nitrobenzaldhyde 119 to form bis-coumarin 480 .Physical And Chemical Properties Analysis
Coumarin is a colorless crystalline solid with a sweet odor resembling the scent of vanilla and a bitter taste . It has a molar mass of 146.145 g·mol −1 and a density of 0.935 g/cm 3 (20 °C (68 °F)) .Applications De Recherche Scientifique
Overview of Coumarin
Coumarin is a versatile and readily accessible scaffold with a wide range of biological activities. It is found in many plants, fungi, and bacteria and is recognized for its ability to interact with various enzymes and receptors in living organisms. The coumarin nucleus is easily synthesized and modified, enabling the design of new compounds for potential treatments in various diseases. Its applications extend beyond medicinal chemistry to include the agrochemical, cosmetic, and fragrance industries (Annunziata et al., 2020).
Coumarin 339
Coumarin 339, specifically, is known as 6,7,8,9-Tetrahydro-4-methyl-2H-pyrano[3,2-g]quinolin-2-one. It has a planar coumarin moiety that is coplanar with the methyl group at C4. Its structure is characterized by extensive intermolecular hydrogen bonding, which is critical for its biological activity (Jasinski & Woudenberg, 1993).
Biological Activities and Therapeutic Potentials
Coumarin compounds, including Coumarin 339, exhibit a wide range of biological activities and therapeutic potentials. They are investigated for their anticancer, antioxidant, antiviral, anti-diabetic, anti-inflammatory, antibacterial, and antifungal properties. These activities are linked to their ability to exert noncovalent interactions with enzymes and receptors, making them significant candidates in the development of new therapeutic agents (Pereira et al., 2018).
Coumarin Derivatives in Drug Design
Coumarin-based derivatives, including Coumarin 339, are integral in drug design due to their structural and physicochemical properties. They serve as scaffolds for developing selective enzyme inhibitors and multitarget ligands, particularly for diseases like Alzheimer’s and Parkinson’s. The exploration of these derivatives in medicinal chemistry is guided by their biological pathways, biosynthesis, metabolic transformations, and SAR studies (Stefanachi et al., 2018).
Binding Mechanism with Human Serum Albumin
The binding mechanism of Coumarin 339 with human serum albumin (HSA) has been studied, revealing insights into the stability and conformational changes in HSA upon binding. These studies provide a foundation for designing new coumarin derivatives as therapeutic agents against various diseases (Garg et al., 2013).
Safety And Hazards
Orientations Futures
Coumarins represent one of the foremost privileged scaffolds, frequently existing in a huge variety of natural products and bioactive molecules . Their diverse array of biological characteristics has rendered this notable category of heterocyclic compounds appealing to medicinal chemists throughout the years . The future of coumarin research lies in the translation of current knowledge into novel potent lead compounds and repositioning of well-known compounds for the treatment of different acute and chronic diseases .
Propriétés
IUPAC Name |
4-methyl-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-8-5-13(15)16-12-7-11-9(6-10(8)12)3-2-4-14-11/h5-7,14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTQNUMZYIQRGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3CCCNC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069620 | |
| Record name | 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin 339 | |
CAS RN |
62669-73-2 | |
| Record name | 6,7,8,9-Tetrahydro-4-methyl-2H-pyrano[3,2-g]quinolin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62669-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrano(3,2-g)quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062669732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 339 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coumarin 339 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R48Z2TQM7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



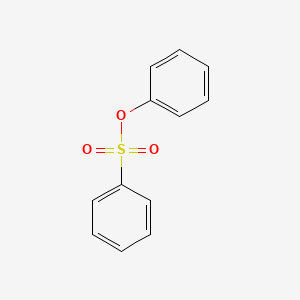
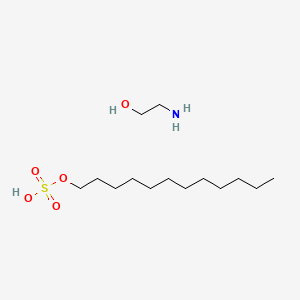
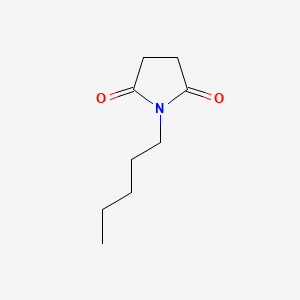
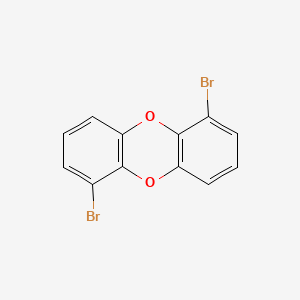
![2-Naphthalenesulfonic acid, 7-[(4-amino-3-methylbenzoyl)amino]-4-hydroxy-](/img/structure/B1606122.png)
![Benzenamine, N,N-diethyl-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B1606123.png)
